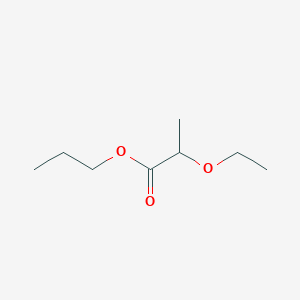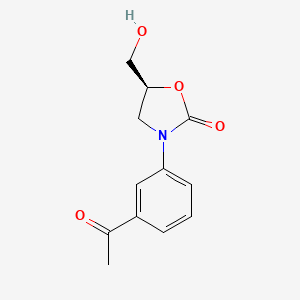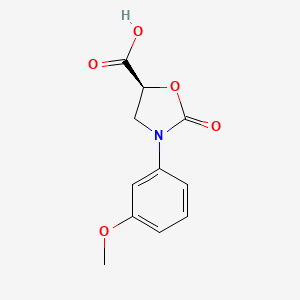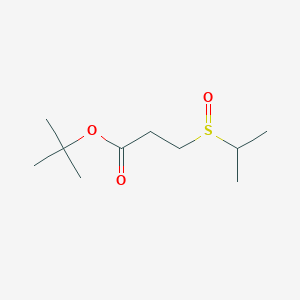![molecular formula C14H18O4 B14195051 3,6-Di-tert-butyl-1H,4H-furo[3,4-c]furan-1,4-dione CAS No. 918413-35-1](/img/structure/B14195051.png)
3,6-Di-tert-butyl-1H,4H-furo[3,4-c]furan-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Di-tert-butyl-1H,4H-furo[3,4-c]furan-1,4-dione is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of two tert-butyl groups and a furofuran ring system, which contribute to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-tert-butyl-1H,4H-furo[3,4-c]furan-1,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the Friedel-Crafts alkylation of a furan derivative with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl3) . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
3,6-Di-tert-butyl-1H,4H-furo[3,4-c]furan-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,6-Di-tert-butyl-1H,4H-furo[3,4-c]furan-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to modulate specific enzymes, receptors, or signaling pathways. Detailed studies on its molecular interactions and binding affinities provide insights into its biological activities and potential therapeutic applications.
類似化合物との比較
Similar Compounds
3,6-Di-tert-butylcarbazole: A related compound with similar structural features but different reactivity and applications.
3,6-Di-tert-butyl-9H-carbazole: Another similar compound used in organic electronics and materials science.
Uniqueness
3,6-Di-tert-butyl-1H,4H-furo[3,4-c]furan-1,4-dione is unique due to its furofuran ring system and the presence of two tert-butyl groups, which confer distinct chemical and physical properties
特性
CAS番号 |
918413-35-1 |
|---|---|
分子式 |
C14H18O4 |
分子量 |
250.29 g/mol |
IUPAC名 |
1,4-ditert-butylfuro[3,4-c]furan-3,6-dione |
InChI |
InChI=1S/C14H18O4/c1-13(2,3)9-7-8(12(16)17-9)10(14(4,5)6)18-11(7)15/h1-6H3 |
InChIキー |
MGVRGXACAJTMPT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C2C(=C(OC2=O)C(C)(C)C)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Fluorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14194969.png)
![4-[(4-Fluorophenyl)(phenyl)methylidene]-1-(methanesulfonyl)piperidine](/img/structure/B14194970.png)

![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B14194982.png)
![lithium;tert-butyl-[[3-[tert-butyl(dimethyl)silyl]oxy-1H-inden-1-id-4-yl]oxy]-dimethylsilane](/img/structure/B14194988.png)
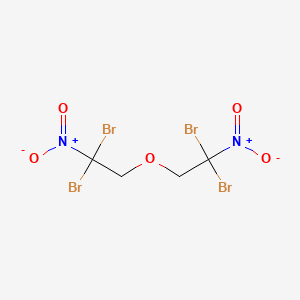
![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxyethyl)amino]butanethioate](/img/structure/B14194999.png)
![Pyrido[4,3-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14195003.png)
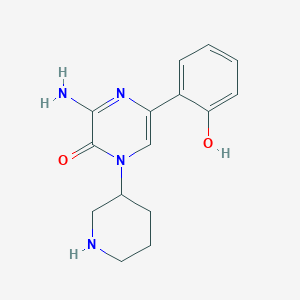
![2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid](/img/structure/B14195020.png)
